
(2-Bromo-6-chloropyridin-4-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Bromo-6-chloropyridin-4-yl)methanol is a heterocyclic compound with the molecular formula C6H5BrClNO It is a derivative of pyridine, featuring both bromine and chlorine substituents on the pyridine ring, along with a hydroxymethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-6-chloropyridin-4-yl)methanol typically involves the bromination and chlorination of pyridine derivatives, followed by the introduction of a hydroxymethyl group. One common method involves the reaction of 2,6-dichloropyridine with bromine to form 2-bromo-6-chloropyridine. This intermediate is then subjected to a hydroxymethylation reaction using formaldehyde and a base, such as sodium hydroxide, to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
化学反应分析
Types of Reactions
(2-Bromo-6-chloropyridin-4-yl)methanol undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The hydroxymethyl group can be oxidized to a carboxylic acid or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to remove the halogen atoms or to convert the hydroxymethyl group to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and bases (e.g., sodium hydroxide).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., water, acetone).
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., ether, tetrahydrofuran).
Major Products
Substitution: Derivatives with different functional groups replacing the halogens.
Oxidation: Carboxylic acids or aldehydes.
Reduction: Dehalogenated compounds or methyl derivatives.
科学研究应用
(2-Bromo-6-chloropyridin-4-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for bioactive molecules.
Medicine: Explored for its potential in drug discovery, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of agrochemicals and pharmaceuticals due to its versatile reactivity
作用机制
The mechanism of action of (2-Bromo-6-chloropyridin-4-yl)methanol depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. The presence of the bromine and chlorine atoms can enhance binding affinity and selectivity for certain targets, while the hydroxymethyl group can participate in hydrogen bonding and other interactions.
相似化合物的比较
Similar Compounds
(5-Bromo-2-chloropyridin-4-yl)methanol: Similar structure but with different positions of the bromine and chlorine atoms.
(6-Bromo-pyridin-2-yl)methanol: Lacks the chlorine atom but has a similar bromine and hydroxymethyl substitution pattern.
(2-Chloro-4-pyridinyl)methanol: Contains only the chlorine atom and hydroxymethyl group without the bromine substitution .
Uniqueness
(2-Bromo-6-chloropyridin-4-yl)methanol is unique due to the specific positioning of the bromine and chlorine atoms on the pyridine ring, which can influence its reactivity and interactions with other molecules. This unique substitution pattern can make it a valuable intermediate in the synthesis of more complex compounds with desired properties.
属性
分子式 |
C6H5BrClNO |
|---|---|
分子量 |
222.47 g/mol |
IUPAC 名称 |
(2-bromo-6-chloropyridin-4-yl)methanol |
InChI |
InChI=1S/C6H5BrClNO/c7-5-1-4(3-10)2-6(8)9-5/h1-2,10H,3H2 |
InChI 键 |
ZHUXDPKWIARUOY-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(N=C1Cl)Br)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


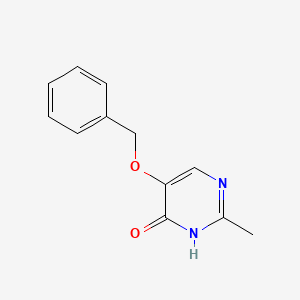
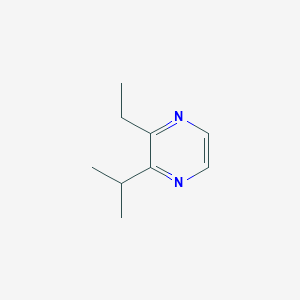
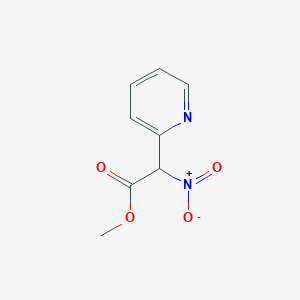
![(5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-1-yl)methanol](/img/structure/B13094706.png)
![(S)-2-((tert-Butoxycarbonyl)amino)-3-((1-methyl-1H-benzo[d]imidazol-2-yl)amino)propanoic acid](/img/structure/B13094721.png)
![2-Bromo-7-chloro-5-(methylsulfonyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13094732.png)
![[1,2,4]Triazolo[4,3-b]pyridazine-8-carboxamide](/img/structure/B13094739.png)
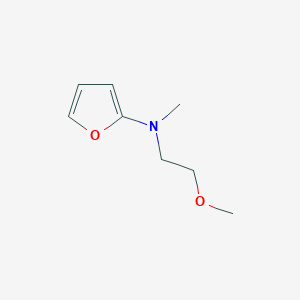
![N-methyloxazolo[5,4-d]pyrimidin-7-amine](/img/structure/B13094752.png)
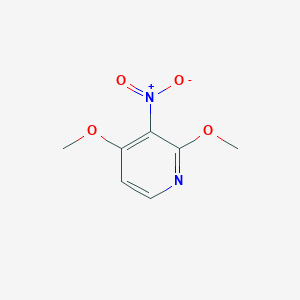
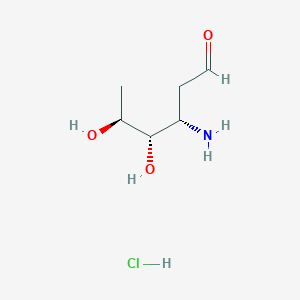
![1-((Tetrahydrofuran-2-yl)methyl)-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B13094770.png)
![endo-tert-Butyl 3-(3-carbamoylphenyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13094771.png)
![5,7,8-Trimethyl-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B13094774.png)
